molecular formula C18H30ClNO2 B2940243 1-(Cyclopentylamino)-3-(4-isopropyl-3-methylphenoxy)propan-2-ol hydrochloride CAS No. 1216551-32-4

1-(Cyclopentylamino)-3-(4-isopropyl-3-methylphenoxy)propan-2-ol hydrochloride

Cat. No.: B2940243
CAS No.: 1216551-32-4
M. Wt: 327.89
InChI Key: ZIYCFNOBSWDVLG-UHFFFAOYSA-N
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Description

1-(Cyclopentylamino)-3-(4-isopropyl-3-methylphenoxy)propan-2-ol hydrochloride is a synthetic compound with significant potential in various fields of scientific research and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Cyclopentylamino)-3-(4-isopropyl-3-methylphenoxy)propan-2-ol hydrochloride involves several steps. A common approach starts with the preparation of the core structure through a multi-step organic synthesis. Key reactions include:

  • Nucleophilic Substitution: : Starting with an appropriately substituted benzene ring, a halogenation reaction introduces the halide group necessary for subsequent substitutions.

  • Amine Introduction: : Cyclopentylamine is introduced to the halogenated benzene via a nucleophilic substitution reaction, forming the cyclopentylamino group.

  • Ether Formation: : The phenoxy group is introduced through an etherification reaction involving the appropriate alcohol and phenol derivatives.

  • Hydrochloride Formation: : The final compound is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the synthesis might be optimized for scale-up, involving:

  • Continuous Flow Synthesis: : This method increases efficiency and control over reaction conditions, reducing the risk of side reactions.

  • Automated Reaction Monitoring: : Utilization of automated systems for monitoring and adjusting reaction parameters ensures consistency and high yield.

Chemical Reactions Analysis

Types of Reactions

1-(Cyclopentylamino)-3-(4-isopropyl-3-methylphenoxy)propan-2-ol hydrochloride undergoes various chemical reactions:

  • Oxidation: : The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, potentially forming ketones or aldehydes.

  • Reduction: : Reduction reactions may involve the use of sodium borohydride or lithium aluminum hydride, targeting the amino or phenoxy groups.

  • Substitution: : The compound can undergo substitution reactions, where functional groups are replaced under specific conditions.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide in acidic medium.

  • Reduction: : Sodium borohydride in ethanol or lithium aluminum hydride in ether.

  • Substitution: : Various nucleophiles or electrophiles under controlled pH and temperature.

Major Products

The products formed depend on the specific reactions and conditions, but can include oxidized or reduced derivatives of the parent compound.

Scientific Research Applications

1-(Cyclopentylamino)-3-(4-isopropyl-3-methylphenoxy)propan-2-ol hydrochloride has a range of applications:

  • Chemistry: : Used as a precursor for more complex molecules in organic synthesis.

  • Medicine: : Investigated for its potential as a therapeutic agent in treating certain diseases, though further research is needed.

  • Industry: : Used in the development of new materials or chemical processes.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets, including:

  • Receptors: : Potential binding to certain cell receptors, influencing cellular responses.

  • Enzymes: : Inhibition or activation of specific enzymes, affecting biochemical pathways.

  • Pathways: : Modulation of signaling pathways involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Cyclopentylamino)-3-(4-methylphenoxy)propan-2-ol hydrochloride

  • 1-(Cyclohexylamino)-3-(4-isopropylphenoxy)propan-2-ol hydrochloride

  • 1-(Cyclopentylamino)-3-(4-ethoxyphenoxy)propan-2-ol hydrochloride

Uniqueness

1-(Cyclopentylamino)-3-(4-isopropyl-3-methylphenoxy)propan-2-ol hydrochloride stands out due to its specific substituents, which may confer unique pharmacological properties and reactivity, making it a valuable compound for further study.

Properties

IUPAC Name

1-(cyclopentylamino)-3-(3-methyl-4-propan-2-ylphenoxy)propan-2-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29NO2.ClH/c1-13(2)18-9-8-17(10-14(18)3)21-12-16(20)11-19-15-6-4-5-7-15;/h8-10,13,15-16,19-20H,4-7,11-12H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIYCFNOBSWDVLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC(CNC2CCCC2)O)C(C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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